molecular formula C11H12N2O2S B2827636 6-Hydroxy-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 209604-74-0

6-Hydroxy-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2827636
CAS No.: 209604-74-0
M. Wt: 236.29
InChI Key: PJRXKXRZKMUFJT-UHFFFAOYSA-N
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Description

6-Hydroxy-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 209604-74-0) is a high-purity quinazolinone derivative offered for chemical and pharmaceutical research. This compound is part of a class of nitrogen-containing heterocycles that are significant scaffolds in medicinal chemistry and materials science . Quinazolinone analogues are extensively investigated for their broad spectrum of biological activities, which include serving as potent antioxidant agents . The structural characteristics of the dihydroquinazolinone core, including its electron-rich heterocyclic system, contribute to its ability to act as a radical scavenger, making it a candidate for studying the prevention of oxidative degradation in various applications, such as in preserving the oxidative stability of biodiesel . Furthermore, quinazolinone derivatives are recognized for their antimicrobial properties and have been developed as potential inhibitors targeting bacterial enzymes like DNA gyrase, a crucial enzyme for bacterial DNA replication . Researchers also explore similar structures as corrosion inhibitors and for their anti-inflammatory and antitumor potential . The molecular formula for this compound is C 11 H 12 N 2 O 2 S, with a molecular weight of 236.29 g/mol . It is characterized by a SMILES string of O=C1N(CCC)C(S)=NC2=C1C=C(O)C=C2 . Researchers can utilize this compound as a key intermediate for further synthetic elaboration or as a standard in bioactivity studies. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-hydroxy-3-propyl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-2-5-13-10(15)8-6-7(14)3-4-9(8)12-11(13)16/h3-4,6,14H,2,5H2,1H3,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRXKXRZKMUFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)O)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzamide with propyl isothiocyanate under basic conditions, followed by cyclization to form the quinazolinone ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinones.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

6-Hydroxy-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Hydroxy-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species and prevent oxidative damage .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological behavior of quinazolinones is highly dependent on substituent positions and electronic properties. Below is a comparative table of key analogs:

Compound Name/Structure Position 6 Position 3 Position 2 Key Biological Activity/Application Reference
6-Hydroxy-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one Hydroxy Propyl Sulfanyl (thiol) Hypothetical: Potential antioxidant or enzyme modulation Target
3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl ethenyl benzene sulfonamide 4-Methoxyphenyl Ethenyl-sulfonamide COX-2 inhibition (47.1% at 20 μM)
Benzoquinazolinone 12 (1S,2S)-2-hydroxycyclohexyl Pyridinylmethyl Muscarinic receptor modulation
7-Methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one Methoxy Morpholinoalkoxy Intermediate for tyrosine kinase inhibitors
2-Sulfanyl-thiazolidinone derivatives (5a-e) Aryl Thioether-thiazolidinone No cytotoxicity (tested on Hep-G2, LU-1, HeLa)
Key Observations:

Position 6 Substituents: The hydroxy group in the target compound may enhance hydrogen bonding and solubility compared to methoxy (e.g., COX-2 inhibitors in ) or unsubstituted analogs. In contrast, the morpholinoalkoxy group in improves metabolic stability and target affinity in kinase inhibitors.

Position 3 Substituents :

  • The propyl chain in the target compound introduces moderate hydrophobicity, which may influence membrane permeability. Bulkier groups like 4-methoxyphenyl () or hydroxycyclohexyl () are associated with enzyme inhibition or receptor modulation, respectively.

This could enable unique interactions with cysteine-rich enzymatic targets.

Biological Activity

Overview

6-Hydroxy-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Its molecular formula is C12H14N2OS, with a molecular weight of approximately 236.29 g/mol. The compound features a unique structure characterized by a hydroxy group at the 6-position, a propyl group at the 3-position, and a sulfanyl group at the 2-position of the quinazolinone ring. This specific arrangement contributes to its diverse biological activities, including potential antimicrobial and anticancer properties.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This mechanism is common among many quinazolinone derivatives which exhibit pharmacological effects through enzyme modulation.
  • Antioxidant Properties : It has been shown to possess antioxidant capabilities, allowing it to scavenge reactive oxygen species (ROS) and prevent oxidative damage in biological systems. This property is crucial for its potential therapeutic applications in diseases where oxidative stress plays a significant role .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may serve as a lead candidate for developing new antimicrobial agents. Its structural features enhance its ability to disrupt microbial cell functions.
  • Anticancer Potential : The compound has been investigated for its anticancer properties, showing promise in inhibiting cancer cell proliferation in various in vitro models. The mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells.
  • Neuroprotective Effects : Similar compounds in the quinazolinone class have been noted for neuroprotective effects, potentially making this compound relevant for research into neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with related compounds:

Compound NameStructureUnique Features
3-(Morpholin-4-yl)propyl)-2-sulfanyl-3,4-dihydroquinazolin-4-oneStructureContains morpholine; potential for enhanced solubility.
2-SulfanylidenequinazolinoneStructureLacks hydroxyl group; different reactivity profile.
6-HydroxyquinazolineStructureSimpler structure; primarily studied for neuroprotective effects.

The presence of both hydroxy and sulfanyl groups in this compound enhances its solubility and biological activity compared to its analogs .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antimicrobial Efficacy : In vitro assessments revealed that this compound demonstrated significant antibacterial activity against various strains of bacteria, suggesting its potential as an antimicrobial agent in clinical settings.
  • Cancer Cell Studies : A study published in a peer-reviewed journal indicated that this compound effectively inhibited the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The findings support further exploration into its use as an anticancer therapeutic .
  • Oxidative Stress Studies : Research has shown that the compound can significantly reduce oxidative stress markers in cellular models, highlighting its potential role as an antioxidant agent in preventing cellular damage associated with various diseases .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 6-Hydroxy-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one?

The synthesis typically involves multi-step pathways, such as cyclocondensation of substituted anthranilic acid derivatives with thioureas or isothiocyanates under reflux conditions. Key steps include:

  • Substrate preparation : Reacting 3-propyl-substituted precursors with thiourea or isothiocyanate derivatives in ethanol or methanol .
  • Cyclization : Using catalysts like acetic acid or morpholine to facilitate quinazolinone ring formation .
  • Purification : Chromatography (e.g., silica gel) or recrystallization (DMF/water) to isolate the product . Optimized parameters include maintaining temperatures between 60–80°C and reaction times of 4–6 hours to avoid byproducts like dinitro derivatives .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S-H stretch at ~2550 cm⁻¹) .
  • NMR analysis :
  • ¹H NMR : Signals for the hydroxy group (δ 10–12 ppm), propyl chain (δ 0.8–1.6 ppm), and aromatic protons (δ 6.5–8.5 ppm) .
  • ¹³C NMR : Carbonyl (C=O) at ~165 ppm and sulfanyl (C-S) at ~120 ppm .
    • Mass spectrometry : Molecular ion peak (M⁺) matching the molecular formula C₁₁H₁₂N₂O₂S .

Q. What are the key physicochemical properties influencing its reactivity?

  • Solubility : Limited in polar solvents (water) but soluble in DMSO or DMF, critical for in vitro assays .
  • Acid-base behavior : The hydroxy group (pKa ~9–10) and sulfanyl moiety (pKa ~7–8) enable pH-dependent reactivity, such as nucleophilic substitution .
  • Thermal stability : Decomposition above 200°C, necessitating controlled storage conditions .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Molecular docking : Simulate interactions with targets like kinases (e.g., EGFR) using software such as AutoDock Vina. Focus on hydrogen bonding with the hydroxy group and hydrophobic interactions with the propyl chain .
  • QSAR studies : Correlate substituent effects (e.g., alkyl chain length) with activity using descriptors like logP and polar surface area .

Q. What strategies resolve contradictions in reported biological activity data?

  • Dose-response analysis : Validate activity thresholds using in vitro assays (e.g., IC₅₀ values in cancer cell lines) .
  • Metabolic stability testing : Assess hepatic microsomal degradation to explain discrepancies between in vitro and in vivo results .
  • Isomer differentiation : Separate enantiomers via chiral HPLC if stereochemistry impacts activity .

Q. How can reaction byproducts be minimized during synthesis?

  • Byproduct profiling : Use LC-MS to identify impurities (e.g., dinitro derivatives) formed at high temperatures (>40°C) .
  • Catalyst optimization : Replace activated carbon with milder catalysts (e.g., zeolites) to suppress side reactions .
  • Process control : Implement DOE (Design of Experiments) to optimize molar ratios and reaction times .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueCharacteristic SignalsReference
IRC=O (1680 cm⁻¹), S-H (2550 cm⁻¹)
¹H NMRPropyl chain (δ 0.8–1.6 ppm), aromatic (δ 6.5–8.5 ppm)
¹³C NMRQuinazolinone C=O (165 ppm)

Q. Table 2: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield/PurityReference
Temperature60–80°CPrevents dinitro byproducts
Reaction Time4–6 hoursMaximizes cyclization
SolventEthanol/DMFEnhances solubility

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